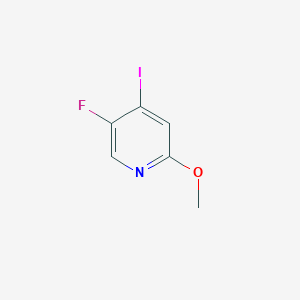

5-Fluoro-4-iodo-2-methoxypyridine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-fluoro-4-iodo-2-methoxypyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5FINO/c1-10-6-2-5(8)4(7)3-9-6/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTBYIUOVCLOYLY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC=C(C(=C1)I)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5FINO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50660537 | |

| Record name | 5-Fluoro-4-iodo-2-methoxypyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50660537 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

884495-13-0 | |

| Record name | 5-Fluoro-4-iodo-2-methoxypyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=884495-13-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Fluoro-4-iodo-2-methoxypyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50660537 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

5-Fluoro-4-iodo-2-methoxypyridine: A Technical Guide for Advanced Chemical Synthesis

CAS Number: 884495-13-0

Introduction

5-Fluoro-4-iodo-2-methoxypyridine is a halogenated pyridine derivative that has emerged as a valuable building block in medicinal chemistry and drug discovery. Its unique substitution pattern, featuring a fluorine atom, an iodine atom, and a methoxy group on the pyridine scaffold, provides a versatile platform for the synthesis of complex molecules with potential therapeutic applications. The strategic placement of these functional groups allows for a range of chemical modifications, making it an attractive intermediate for the development of novel kinase inhibitors and other targeted therapies. This guide provides a comprehensive overview of the properties, synthesis, and potential applications of this compound, with a focus on its role in modern drug development.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are essential for understanding the compound's behavior in chemical reactions and biological systems.

| Property | Value | Source |

| CAS Number | 884495-13-0 | --INVALID-LINK--, --INVALID-LINK-- |

| Molecular Formula | C₆H₅FINO | --INVALID-LINK-- |

| Molecular Weight | 253.01 g/mol | --INVALID-LINK-- |

| Boiling Point | 250 °C (Predicted) | --INVALID-LINK-- |

| Density | 1.903 g/cm³ (Predicted) | --INVALID-LINK-- |

| pKa | -0.41 ± 0.18 (Predicted) | --INVALID-LINK-- |

| Storage Temperature | 2–8 °C, under inert gas | --INVALID-LINK-- |

Synthesis and Chemical Reactivity

A generalized synthetic workflow is proposed below:

Figure 1. A proposed high-level workflow for the synthesis of this compound.

Hypothetical Protocol:

-

Iodination of 2-Methoxy-5-fluoropyridine: 2-Methoxy-5-fluoropyridine could serve as a viable starting material. Iodination at the C4 position could be achieved using an electrophilic iodinating agent such as N-iodosuccinimide (NIS) in the presence of a strong acid catalyst like sulfuric acid. The reaction would likely be carried out in an inert solvent at a controlled temperature to ensure regioselectivity.

The reactivity of this compound is dictated by its functional groups. The iodine atom at the C4 position is a key handle for introducing molecular diversity through various cross-coupling reactions.

Figure 2. Potential cross-coupling reactions utilizing the C4-iodo group.

These palladium-catalyzed reactions enable the formation of carbon-carbon and carbon-nitrogen bonds, allowing for the facile introduction of a wide range of substituents at the C4 position. This chemical versatility is a primary reason for its utility as a building block in drug discovery.

Applications in Drug Discovery and Medicinal Chemistry

The incorporation of fluorine into drug candidates can significantly enhance their metabolic stability, binding affinity, and bioavailability.[1] The pyridine scaffold is a common feature in many FDA-approved drugs, particularly kinase inhibitors.[2] While specific biological data for this compound is not extensively published, its structural motifs are present in a number of potent kinase inhibitors.

Role as a Kinase Inhibitor Scaffold:

Kinases are a critical class of enzymes involved in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer. The development of small molecule kinase inhibitors is a major focus of modern drug discovery. The 5-fluoro-2-methoxypyridine moiety is a key component of several reported kinase inhibitors. For example, a series of 5-(5-fluoro-substituted-6-methylpyridin-2-yl)-4-([2][3][4]triazolo[1,5-a]pyridin-6-yl)imidazoles have been synthesized and evaluated as potent inhibitors of TGF-β type I receptor kinase (ALK5).[5]

The general workflow for utilizing a building block like this compound in a kinase inhibitor discovery program is outlined below:

References

- 1. US6437139B1 - Synthesis of pharmaceutically useful pyridine derivatives - Google Patents [patents.google.com]

- 2. Synthesis and biological evaluation of 5-(fluoro-substituted-6-methylpyridin-2-yl)-4-([1,2,4]triazolo[1,5-a]pyridin-6-yl)imidazoles as inhibitors of transforming growth factor-β type I receptor kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. rsc.org [rsc.org]

- 4. bg.copernicus.org [bg.copernicus.org]

- 5. pharmaffiliates.com [pharmaffiliates.com]

An In-Depth Technical Guide to 5-Fluoro-4-iodo-2-methoxypyridine: A Key Building Block in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Fluoro-4-iodo-2-methoxypyridine is a strategically-functionalized heterocyclic compound that has emerged as a valuable building block in the synthesis of complex organic molecules, particularly within the pharmaceutical industry. Its unique substitution pattern, featuring a methoxy group, a fluorine atom, and an iodine atom on a pyridine core, offers medicinal chemists a versatile platform for molecular elaboration. The electron-donating methoxy group, the metabolic stability often conferred by the fluorine atom, and the exceptional reactivity of the iodo group in cross-coupling reactions provide a powerful combination for the construction of novel chemical entities. This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, reactivity, and applications of this compound, with a focus on its utility in drug discovery and development.

Introduction: The Strategic Importance of Substituted Pyridines

The pyridine scaffold is a ubiquitous motif in pharmaceuticals and agrochemicals, prized for its ability to engage in hydrogen bonding and other key interactions with biological targets. The strategic functionalization of the pyridine ring with substituents such as halogens and alkoxy groups can profoundly influence a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity. This compound is a prime example of a "designer" building block, engineered to provide medicinal chemists with multiple handles for molecular diversification. The presence of both a fluorine and an iodine atom allows for selective, sequential chemical transformations, making it a highly sought-after intermediate in the synthesis of novel therapeutics.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis. These properties are summarized in the table below.

| Property | Value | Source(s) |

| Molecular Weight | 253.01 g/mol | [1][2] |

| Molecular Formula | C₆H₅FINO | [1][2] |

| CAS Number | 884495-13-0 | [1][2] |

| Appearance | White to off-white solid | Inferred from supplier data |

| Boiling Point | ~250 °C (predicted) | [3] |

| Density | ~1.903 g/cm³ (predicted) | [3] |

| Flash Point | ~105 °C (predicted) | [3] |

| pKa | -0.41 ± 0.18 (predicted) | [3] |

| SMILES | COc1ncc(c(c1)I)F | [4] |

| InChI Key | JTBYIUOVCLOYLY-UHFFFAOYSA-N | [4] |

Synthesis and Reactivity

The true synthetic utility of this compound lies in its reactivity, which is dominated by the presence of the iodo group at the 4-position. This functionality makes it an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling

The carbon-iodine bond at the 4-position is highly susceptible to oxidative addition to a palladium(0) catalyst, making this compound an ideal partner for Suzuki-Miyaura cross-coupling reactions.[1][6] This reaction allows for the formation of a new carbon-carbon bond, enabling the introduction of a wide array of aryl, heteroaryl, and vinyl substituents. The general reactivity order for halogens in Suzuki coupling is I > Br > OTf >> Cl, highlighting the preferential reactivity of the iodo-substituent.[3]

Diagram: Suzuki-Miyaura Coupling Workflow

Caption: A generalized workflow for the Suzuki-Miyaura coupling of this compound.

A representative, albeit adapted, experimental protocol for the Suzuki-Miyaura coupling of a 4-iodopyridine derivative is as follows:

Experimental Protocol: Suzuki-Miyaura Coupling (Adapted)

-

To a solution of the 4-iodopyridine derivative (1.0 equiv), the desired boronic acid or pinacol ester (1.2 equiv), and a base such as K₂CO₃ (2.0 equiv) in a degassed solvent system (e.g., toluene/H₂O 3:1), add the palladium catalyst (e.g., Pd(dppf)Cl₂·CH₂Cl₂, 5 mol%).[6]

-

Stir the reaction mixture under an inert atmosphere at 80 °C for 1-4 hours, monitoring the reaction progress by TLC or LC-MS.[6]

-

Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

-

Concentrate the solution under reduced pressure and purify the crude product by column chromatography.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is another powerful palladium-catalyzed cross-coupling reaction that enables the formation of carbon-nitrogen bonds.[7] this compound is an excellent substrate for this transformation, allowing for the introduction of a wide variety of primary and secondary amines at the 4-position. This reaction is particularly valuable in medicinal chemistry for the synthesis of arylamines, which are common motifs in bioactive molecules. The reactivity of the C-I bond at the 4-position is complementary to the reactivity of the C-F bond at the 2-position in traditional nucleophilic aromatic substitution, providing orthogonal synthetic strategies.[8]

Diagram: Buchwald-Hartwig Amination Catalytic Cycle

Caption: A simplified catalytic cycle for the Buchwald-Hartwig amination.

A representative, adapted experimental protocol for the Buchwald-Hartwig amination of a 4-iodopyridine derivative is as follows:

Experimental Protocol: Buchwald-Hartwig Amination (Adapted)

-

In an oven-dried, sealed tube, combine the 4-iodopyridine derivative (1.0 equiv), the desired amine (1.2 equiv), a strong base such as sodium tert-butoxide (1.4 equiv), a palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), and a suitable phosphine ligand (e.g., BINAP, 4 mol%).[8]

-

Evacuate and backfill the tube with an inert gas (e.g., argon).

-

Add an anhydrous, degassed solvent such as toluene.

-

Seal the tube and heat the reaction mixture to 80-110 °C until the starting material is consumed, as monitored by TLC or LC-MS.

-

After cooling to room temperature, dilute the reaction mixture with an organic solvent and wash with water.

-

Dry the organic layer over anhydrous sodium sulfate, concentrate under reduced pressure, and purify by column chromatography.

Spectroscopic Data (Predicted)

While experimental spectroscopic data for this compound is not widely published, computational predictions from reputable chemical databases provide valuable insights for characterization.

-

¹H NMR: The proton NMR spectrum is expected to show two signals in the aromatic region, corresponding to the protons at the 3- and 6-positions of the pyridine ring. The proton at the 3-position will likely appear as a doublet due to coupling with the adjacent fluorine atom. The proton at the 6-position would be a singlet. A singlet corresponding to the methoxy group protons would be observed in the upfield region.

-

¹³C NMR: The carbon NMR spectrum will display six distinct signals. The carbon atoms attached to fluorine and iodine will exhibit characteristic chemical shifts and coupling patterns.

-

Mass Spectrometry: The mass spectrum will show a molecular ion peak (M+) at m/z 253, corresponding to the molecular weight of the compound.

Safety and Handling

As with all halogenated organic compounds, this compound should be handled with appropriate safety precautions. While a specific material safety data sheet (MSDS) for this compound is not universally available, the safety profiles of structurally similar compounds suggest that it may cause skin, eye, and respiratory irritation.[9][10][11]

General Handling Precautions:

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[12]

-

Avoid inhalation of dust and vapors.

-

Avoid contact with skin and eyes.[12]

-

Store in a tightly sealed container in a cool, dry place.

In case of exposure, seek immediate medical attention.

Applications in Drug Discovery

The unique structural features of this compound make it a valuable building block for the synthesis of a wide range of biologically active molecules. The ability to perform selective cross-coupling reactions at the 4-position allows for the rapid generation of libraries of compounds for high-throughput screening. The incorporated 5-fluoro-2-methoxypyridine moiety can impart favorable pharmacokinetic properties to the final drug candidates, such as enhanced metabolic stability and improved cell permeability.

Conclusion

This compound is a highly functionalized and versatile building block that offers significant advantages in the field of medicinal chemistry. Its well-defined reactivity in key cross-coupling reactions, combined with the beneficial properties imparted by its substituents, makes it an invaluable tool for the synthesis of novel and complex molecular architectures. As the demand for new and effective therapeutics continues to grow, the strategic application of such "enabling" building blocks will undoubtedly play a crucial role in the future of drug discovery.

References

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. This compound (1 x 250 mg) | Reagentia [reagentia.eu]

- 3. Suzuki Coupling [organic-chemistry.org]

- 4. CAS 884495-13-0: this compound [cymitquimica.com]

- 5. The regioselective iodination of quinolines, quinolones, pyridones, pyridines and uracil - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 6. Development of Suzuki–Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands [jstage.jst.go.jp]

- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 8. researchgate.net [researchgate.net]

- 9. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 10. fishersci.com [fishersci.com]

- 11. capotchem.cn [capotchem.cn]

- 12. 884495-13-0|this compound|this compound|-范德生物科技公司 [bio-fount.com]

physical properties of 5-Fluoro-4-iodo-2-methoxypyridine

An In-depth Technical Guide to the Physical Properties of 5-Fluoro-4-iodo-2-methoxypyridine

Introduction

This compound is a halogenated, heterocyclic organic compound of significant interest to researchers in medicinal chemistry and drug development.[1] Its pyridine core, a six-membered aromatic ring containing a nitrogen atom, is a common scaffold in pharmaceuticals. The strategic placement of fluoro, iodo, and methoxy groups on this ring imparts unique electronic and steric properties, making it a versatile building block in organic synthesis.[1] The fluorine atom can enhance metabolic stability and binding affinity, the iodine atom serves as a reactive handle for cross-coupling reactions, and the methoxy group can modulate solubility and electronic characteristics.[1] This guide provides a comprehensive overview of the core physical properties of this compound, offering insights for its application in research and development.

Chemical and Physical Data Summary

A compilation of the key physical and chemical properties of this compound is presented below for quick reference.

| Property | Value | Source(s) |

| CAS Number | 884495-13-0 | [2][3][4] |

| Molecular Formula | C₆H₅FINO | [1][2][5] |

| Molecular Weight | 253.01 g/mol | [2][5] |

| Boiling Point | 250°C | [2] |

| Density | 1.903 g/cm³ | [2] |

| Flash Point | 105°C | [2] |

| Predicted pKa | -0.41 ± 0.18 | [2] |

| Storage Conditions | 2–8 °C, under inert gas | [2] |

Detailed Physical Properties

Molecular Structure

The structure of this compound is defined by a pyridine ring substituted at the 2, 4, and 5 positions. The IUPAC name clearly defines the connectivity of the methoxy (-OCH₃), iodine (-I), and fluorine (-F) groups.

Caption: Chemical structure of this compound.

Thermal Properties

Boiling Point: The compound has a relatively high boiling point of 250°C, which is indicative of strong intermolecular forces, likely dipole-dipole interactions arising from the polar C-F, C-I, and C-O bonds, as well as the inherent polarity of the pyridine ring.[2]

Flash Point: With a flash point of 105°C, the substance is combustible but not highly flammable.[2] Appropriate precautions should be taken to avoid ignition sources when handling it at elevated temperatures.

Density

The density is reported as 1.903 g/cm³, indicating that it is significantly denser than water.[2] This high density is largely attributable to the presence of the heavy iodine atom in the molecule.

Acidity/Basicity

The predicted pKa of -0.41 suggests that this compound is a very weak base.[2] The electron-withdrawing effects of the fluorine and iodine substituents, combined with the electronegativity of the nitrogen atom in the pyridine ring, significantly reduce the basicity of the nitrogen lone pair.

Spectroscopic Characterization (Predicted)

While specific spectral data for this compound is not publicly available, its structure allows for the prediction of key features in NMR spectroscopy.

-

¹H NMR: The proton NMR spectrum is expected to show two distinct signals in the aromatic region corresponding to the two protons on the pyridine ring. A singlet corresponding to the three protons of the methoxy group would appear in the upfield region (typically 3.5-4.5 ppm).

-

¹³C NMR: Six distinct signals are expected, one for each carbon atom in the molecule. The carbon atoms bonded to electronegative atoms (F, I, O, N) will be significantly deshielded and appear at higher chemical shifts.

-

¹⁹F NMR: A single resonance is expected for the fluorine atom. The coupling of this fluorine with the adjacent proton would provide structural confirmation.

Safety, Handling, and Storage

Proper handling and storage are crucial for maintaining the integrity of this compound and ensuring laboratory safety.

General Handling Precautions

As with many halogenated compounds, appropriate safety measures are essential.[1]

-

Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.[6]

-

Ventilation: Use only in a well-ventilated area or under a chemical fume hood to avoid inhalation of dust or vapors.[6][7]

-

Hygiene: Wash hands and any exposed skin thoroughly after handling. Do not eat, drink, or smoke when using this product.[6]

First Aid Measures

-

Inhalation: If inhaled, remove the person to fresh air and keep them comfortable for breathing.[6]

-

Skin Contact: In case of skin contact, wash with plenty of soap and water.[6]

-

Eye Contact: If in eyes, rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do.[6]

-

Ingestion: If swallowed, call a poison center or doctor if you feel unwell.[6]

Storage Recommendations

The compound should be stored under an inert gas (nitrogen or argon) at 2–8 °C.[2] It is recommended to keep containers tightly closed in a dry, cool, and well-ventilated place.[6][7]

Experimental Protocol: Boiling Point Determination by Distillation

The following is a generalized protocol for determining the boiling point of a liquid compound like this compound at atmospheric pressure. This method validates the purity and identity of the substance.

Methodology

-

Apparatus Setup: Assemble a simple distillation apparatus consisting of a round-bottom flask, a distillation head with a thermometer adapter, a condenser, and a receiving flask.

-

Sample Preparation: Place a small volume of this compound and a few boiling chips into the round-bottom flask.

-

Heating: Gently heat the flask using a heating mantle.

-

Vaporization: As the liquid heats, vapors will rise and come into contact with the thermometer bulb. The thermometer should be positioned so that the top of the bulb is level with the bottom of the side arm leading to the condenser.

-

Equilibrium and Condensation: The temperature will rise until it stabilizes at the boiling point of the substance. At this point, a state of equilibrium exists between the vapor and the liquid. The vapor will then pass into the condenser and liquefy.

-

Data Recording: Record the temperature at which the liquid is consistently condensing and dripping into the receiving flask. This stable temperature is the boiling point.

Caption: Workflow for Boiling Point Determination.

Conclusion

This compound is a valuable reagent with distinct physical properties defined by its unique combination of functional groups. Its high boiling point, density, and specific storage requirements are important considerations for its use in synthetic applications. A thorough understanding of these characteristics, along with adherence to appropriate safety protocols, is essential for researchers and scientists aiming to leverage this compound in the development of novel molecules.

References

- 1. CAS 884495-13-0: this compound [cymitquimica.com]

- 2. This compound Two Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 3. This compound (1 x 250 mg) | Reagentia [reagentia.eu]

- 4. pharmaffiliates.com [pharmaffiliates.com]

- 5. This compound - Amerigo Scientific [amerigoscientific.com]

- 6. fishersci.com [fishersci.com]

- 7. fishersci.com [fishersci.com]

An In-Depth Technical Guide to the Structure Elucidation of 5-Fluoro-4-iodo-2-methoxypyridine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the analytical methodologies for the complete structure elucidation of the novel substituted pyridine, 5-fluoro-4-iodo-2-methoxypyridine. Pyridine derivatives are a cornerstone in medicinal chemistry, and a thorough understanding of their structure is paramount for drug design and development.[1][2] This document, authored from the perspective of a Senior Application Scientist, details a multi-technique approach, integrating Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) spectroscopy. While experimentally determined data for this specific molecule is not publicly available, this guide utilizes predicted spectroscopic data and established principles to illustrate the elucidation process, providing a robust framework for the characterization of new chemical entities. The guide also outlines a plausible synthetic route and purification strategy, alongside the principles of single-crystal X-ray crystallography for absolute structure confirmation.

Introduction and Molecular Overview

This compound is a halogenated and methoxy-substituted pyridine derivative. The unique substitution pattern, featuring an electron-donating methoxy group and electron-withdrawing fluorine and iodine atoms, is anticipated to impart distinct electronic and steric properties to the molecule. These characteristics are of significant interest in medicinal chemistry, as they can influence a compound's binding affinity to biological targets, metabolic stability, and pharmacokinetic profile.

Molecular Formula: C₆H₅FINO Molecular Weight: 253.01 g/mol

The unequivocal determination of its molecular structure is the foundational step in understanding its chemical behavior and potential as a pharmaceutical building block. This guide will walk through the logical workflow of its structure elucidation.

Diagram 1: Structure Elucidation Workflow

Caption: A logical workflow for the synthesis, purification, and multi-technique structure elucidation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structure Elucidation

NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule.[3] For this compound, a combination of 1D (¹H and ¹³C) and 2D NMR experiments is essential for unambiguous signal assignment.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is expected to show two signals in the aromatic region corresponding to the two protons on the pyridine ring, and one signal in the aliphatic region for the methoxy group protons. The chemical shifts are influenced by the electronic effects of the substituents. The electron-donating methoxy group will shield nearby protons, while the electronegative fluorine and iodine atoms will have a deshielding effect.

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Predicted Chemical Shift (ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~8.0 | d | 1H | H-6 | The proton at C-6 is adjacent to the nitrogen atom, leading to a downfield shift. It will appear as a doublet due to coupling with the fluorine at C-5. |

| ~6.8 | d | 1H | H-3 | The proton at C-3 is influenced by the electron-donating methoxy group at C-2, resulting in an upfield shift. It will appear as a doublet due to coupling with the fluorine at C-5. |

| ~3.9 | s | 3H | -OCH₃ | The methoxy protons are in a different chemical environment and will appear as a singlet. |

Note: Predicted chemical shifts are generated using online NMR prediction tools and are for illustrative purposes. Actual experimental values may vary.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide information about the carbon skeleton. The six carbon atoms of this compound are in unique chemical environments and are expected to show six distinct signals. The carbon atoms directly bonded to electronegative atoms (N, O, F, I) will be significantly deshielded.

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Predicted Chemical Shift (ppm) | Assignment | Rationale |

| ~164 | C-2 | Carbon attached to the electronegative nitrogen and oxygen atoms. |

| ~150 (d) | C-5 | Carbon attached to the highly electronegative fluorine atom, showing a large C-F coupling constant. |

| ~145 | C-6 | Carbon adjacent to the nitrogen atom. |

| ~110 | C-3 | Carbon shielded by the methoxy group. |

| ~85 | C-4 | Carbon attached to the iodine atom, which has a significant heavy-atom effect. |

| ~54 | -OCH₃ | Carbon of the methoxy group. |

Note: Predicted chemical shifts are generated using online NMR prediction tools and are for illustrative purposes. The carbon attached to fluorine will appear as a doublet due to ¹JCF coupling.

2D NMR Spectroscopy for Unambiguous Assignments

To confirm the assignments of the ¹H and ¹³C signals, 2D NMR experiments are indispensable.

-

COSY (Correlation Spectroscopy): This experiment would show a correlation between the two aromatic protons (H-3 and H-6), confirming their coupling through the fluorine atom.

-

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon to which it is directly attached. It would definitively link the proton at ~8.0 ppm to the carbon at ~145 ppm (C-6) and the proton at ~6.8 ppm to the carbon at ~110 ppm (C-3).

-

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals long-range (2-3 bond) correlations between protons and carbons. Key expected correlations include:

-

The methoxy protons (~3.9 ppm) to the C-2 carbon (~164 ppm).

-

H-3 (~6.8 ppm) to C-2 (~164 ppm), C-4 (~85 ppm), and C-5 (~150 ppm).

-

H-6 (~8.0 ppm) to C-2 (~164 ppm), C-4 (~85 ppm), and C-5 (~150 ppm).

-

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of deuterated chloroform (CDCl₃).[4]

-

Spectrometer Setup: Use a 500 MHz (or higher) NMR spectrometer. Tune and shim the instrument to obtain optimal resolution.

-

1D Spectra Acquisition: Acquire ¹H and ¹³C{¹H} spectra.

-

2D Spectra Acquisition: Acquire COSY, HSQC, and HMBC spectra using standard pulse programs.

-

Data Processing and Analysis: Process the spectra using appropriate software and analyze the correlations to assign all proton and carbon signals.

Mass Spectrometry: Determining Molecular Weight and Fragmentation

Mass spectrometry provides the exact molecular weight of the compound and valuable structural information through the analysis of its fragmentation pattern.

Expected Mass Spectrum

For this compound, either Electron Ionization (EI) or a soft ionization technique like Electrospray Ionization (ESI) can be used.

-

Molecular Ion (M⁺): The mass spectrum should show a prominent molecular ion peak at m/z 253, corresponding to the molecular weight of the compound.

-

Isotope Pattern: Due to the presence of iodine (¹²⁷I is the only stable isotope), no significant M+1 or M+2 peaks from isotopic contributions of the halogens are expected.

Plausible Fragmentation Pathway

Under EI conditions, the molecular ion can undergo fragmentation. A plausible fragmentation pathway is outlined below:

Diagram 2: Predicted Mass Spectrometry Fragmentation Pathway

Caption: A plausible mass fragmentation pathway for this compound under electron ionization.

Table 3: Plausible Mass Spectrometry Fragments

| m/z | Proposed Fragment | Loss |

| 253 | [C₆H₅FINO]⁺ (M⁺) | - |

| 222 | [C₅H₂FIN]⁺ | •CH₃ |

| 126 | [C₆H₅FNO]⁺ | •I |

| 95 | [C₅H₂FN]⁺ | •OCH₃ from m/z 126 |

Experimental Protocol: Mass Spectrometry

-

Sample Introduction: Introduce the sample into the mass spectrometer via a direct insertion probe (for solids) or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).

-

Ionization: Utilize either Electron Ionization (EI) at 70 eV or Electrospray Ionization (ESI).

-

Mass Analysis: Acquire the mass spectrum over a suitable mass range (e.g., m/z 50-300).

-

Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to support the proposed structure.

Fourier-Transform Infrared (FTIR) Spectroscopy: Identifying Functional Groups

FTIR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation.

Expected Characteristic Absorptions

The FTIR spectrum of this compound is expected to show characteristic absorption bands for the C-O, C-F, C-I, and pyridine ring vibrations.

Table 4: Expected FTIR Absorption Bands

| Wavenumber (cm⁻¹) | Bond | Functional Group |

| ~3100-3000 | C-H | Aromatic C-H stretch |

| ~2950-2850 | C-H | Methoxy C-H stretch |

| ~1600-1450 | C=C, C=N | Pyridine ring stretching |

| ~1300-1000 | C-O | Aryl-alkyl ether C-O stretch |

| ~1250-1000 | C-F | Aryl-F stretch |

| ~600-500 | C-I | Aryl-I stretch |

Note: These are approximate ranges, and the exact positions of the peaks can be influenced by the overall molecular structure.[5][6][7][8]

Experimental Protocol: FTIR Spectroscopy

-

Sample Preparation: For a solid sample, prepare a KBr pellet by grinding a small amount of the sample with dry KBr powder and pressing it into a thin disk. Alternatively, dissolve the sample in a suitable solvent and cast a thin film on a salt plate.

-

Spectrum Acquisition: Place the sample in the FTIR spectrometer and acquire the spectrum, typically over the range of 4000-400 cm⁻¹.

-

Data Analysis: Identify the characteristic absorption bands and correlate them with the functional groups present in the molecule.

Hypothetical Synthesis and Purification

Proposed Synthetic Route

A potential synthesis could start from a commercially available fluorinated or methoxylated pyridine, followed by iodination. For example, starting with 5-fluoro-2-methoxypyridine, iodination at the 4-position could be achieved.

Experimental Protocol: Synthesis (Hypothetical)

-

Reaction Setup: In a round-bottom flask, dissolve the starting pyridine derivative in a suitable solvent.

-

Reagent Addition: Slowly add the iodinating agent at a controlled temperature.

-

Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Workup: Upon completion, quench the reaction and perform an aqueous workup to remove inorganic byproducts.

-

Extraction: Extract the product into an organic solvent.

-

Drying and Concentration: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄) and concentrate under reduced pressure.

Purification

The crude product would likely require purification to obtain a sample of high purity for spectroscopic analysis.

-

Column Chromatography: Purification by silica gel column chromatography using a suitable eluent system (e.g., a mixture of hexanes and ethyl acetate) is a standard method for purifying organic compounds.[2]

-

Recrystallization: If the product is a solid, recrystallization from an appropriate solvent system can be an effective purification technique.

Single-Crystal X-ray Crystallography: The Definitive Proof

While the combination of NMR, MS, and FTIR provides strong evidence for the structure of this compound, single-crystal X-ray crystallography provides the ultimate, unambiguous proof of the molecular structure in the solid state. This technique determines the precise three-dimensional arrangement of atoms in a crystal.

Principles

A single crystal of the compound is irradiated with X-rays, and the resulting diffraction pattern is collected. The angles and intensities of the diffracted X-rays are used to calculate an electron density map, from which the positions of the individual atoms can be determined.

General Protocol: Single-Crystal X-ray Crystallography

-

Crystal Growth: Grow single crystals of the purified compound. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion).

-

Crystal Mounting: Mount a suitable single crystal on the goniometer head of a diffractometer.

-

Data Collection: Collect the diffraction data at a low temperature (e.g., 100 K) to minimize thermal vibrations.

-

Structure Solution and Refinement: Solve the crystal structure using direct methods or Patterson methods and refine the atomic positions and thermal parameters.

-

Structure Validation: Validate the final structure to ensure its quality and accuracy.

Conclusion

The structure elucidation of a new chemical entity like this compound requires a systematic and multi-faceted analytical approach. This guide has outlined a comprehensive strategy that integrates NMR spectroscopy, mass spectrometry, and FTIR spectroscopy to build a coherent and validated structural assignment. While relying on predicted data in the absence of experimental spectra, the principles and methodologies described provide a robust framework for researchers in the field. The inclusion of a plausible synthetic route and the ultimate confirmatory power of single-crystal X-ray crystallography complete the pathway from a novel molecule to a fully characterized compound, ready for further investigation and application in drug discovery and development.

References

- 1. Volume # 2(111), March - April 2017 — "NMR spectral characteristics of fluorocontaining pyridines" [notes.fluorine1.ru]

- 2. Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Substituted Dihydropyridine Synthesis by Dearomatization of Pyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 2-Chloro-6-methoxypyridine(17228-64-7) 1H NMR spectrum [chemicalbook.com]

- 5. eng.uc.edu [eng.uc.edu]

- 6. researchgate.net [researchgate.net]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. uanlch.vscht.cz [uanlch.vscht.cz]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Selective Halogenation of Pyridines Using Designed Phosphine Reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 11. baranlab.org [baranlab.org]

A Technical Guide to Sourcing and Application of 5-Fluoro-4-iodo-2-methoxypyridine for Pharmaceutical and Chemical Research

Abstract

5-Fluoro-4-iodo-2-methoxypyridine (CAS No. 884495-13-0) has emerged as a critical heterocyclic building block for the synthesis of complex molecules in the pharmaceutical, agrochemical, and materials science sectors.[1] Its unique trifunctional substitution pattern—a nucleophilic-directing methoxy group, a metabolically robust fluorine atom, and a versatile iodine atom primed for cross-coupling reactions—makes it a highly valuable intermediate. This guide provides an in-depth technical overview for researchers and drug development professionals on sourcing this reagent. It covers critical quality attributes, analytical quality control methodologies, a framework for supplier evaluation, a directory of commercial suppliers, and a practical application protocol for its use in a Suzuki-Miyaura cross-coupling reaction.

Introduction: The Strategic Value of this compound

The pyridine scaffold is a cornerstone of medicinal chemistry, present in numerous approved drugs. The strategic placement of substituents on this ring system is paramount for modulating a compound's physicochemical properties, biological activity, and metabolic profile. This compound is a prime example of a "designer" building block, where each substituent serves a distinct and synergistic purpose.

-

The Iodine Atom (C4): The carbon-iodine bond is the principal reactive site for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). This allows for the efficient and regioselective introduction of a wide array of carbon and heteroatom substituents, forming the core of many modern synthetic strategies.

-

The Fluorine Atom (C5): The introduction of fluorine is a well-established strategy in drug design.[2] Its high electronegativity can alter the pKa of the pyridine nitrogen, influence protein-ligand binding interactions, and, crucially, block sites of metabolic oxidation, thereby enhancing a drug candidate's half-life and bioavailability.

-

The Methoxy Group (C2): The electron-donating methoxy group at the 2-position activates the pyridine ring and can influence the regioselectivity of certain reactions. It also enhances the compound's solubility in organic solvents, a practical advantage in synthesis.[1]

This combination of features makes the molecule an attractive starting material for developing novel kinase inhibitors, central nervous system agents, and other complex therapeutic agents.

Critical Quality Attributes (CQAs) for Synthetic Success

Sourcing a chemical intermediate goes beyond simply matching a CAS number. For a reagent like this compound, where subsequent steps are often complex and costly, ensuring high quality is critical. The following CQAs should be scrutinized upon sourcing.

| Critical Quality Attribute | Parameter | Rationale & Impact on Synthesis |

| Identity Confirmation | Structure verified by ¹H NMR, ¹³C NMR, MS | Ensures the correct constitutional isomer is being used. Isomeric impurities can lead to intractable purification challenges and failed reactions. |

| Purity | ≥98% (by HPLC/UPLC) | Maximizes the yield of the desired product. Lower purity introduces uncharacterized side products, complicating downstream purification and analysis. |

| Impurity Profile | Identification of key impurities (e.g., des-iodo, isomeric pyridines) | The presence of the des-iodo analogue (5-fluoro-2-methoxypyridine) is a common process impurity that will be unreactive in cross-coupling and must be removed later. Other halogenated impurities can lead to undesired homo-coupling or competing reactions. |

| Residual Solvents | Low ppm levels of synthesis/purification solvents (by GC-HS) | Solvents like DMF or DMSO can interfere with catalytic reactions. Water content is also critical for moisture-sensitive reactions. |

Analytical Methods for In-House Quality Control

While suppliers provide a Certificate of Analysis (CoA), independent verification is a hallmark of robust scientific practice. The following are representative protocols for the qualification of incoming material.

Workflow for Incoming Reagent Qualification

The following diagram outlines a logical workflow for qualifying a new batch of this compound.

Caption: Quality Control Workflow for Incoming Reagent.

Representative Protocol: Purity Assessment by HPLC-UV

This method is designed to separate the main component from potential impurities.

-

Instrumentation: HPLC system with UV/Vis detector (e.g., PDA or DAD).

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient:

-

0-2 min: 5% B

-

2-15 min: 5% to 95% B

-

15-18 min: Hold at 95% B

-

18-20 min: 95% to 5% B

-

20-25 min: Hold at 5% B

-

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Detection Wavelength: 254 nm.

-

Sample Preparation: Accurately weigh ~1 mg of the compound and dissolve in 10 mL of Acetonitrile/Water (1:1) to make a 0.1 mg/mL solution.

-

Analysis: Inject 5 µL. Purity is determined by the area percent of the main peak relative to the total peak area.

Representative Protocol: Impurity Identification by UPLC-MS

This method helps in identifying the mass of any co-eluting or minor impurities.

-

Instrumentation: UPLC system coupled to a mass spectrometer (e.g., Q-TOF or single quadrupole).

-

Ionization Mode: Electrospray Ionization, Positive Mode (ESI+).

-

Column: C18 UPLC column (e.g., 2.1 x 50 mm, 1.8 µm particle size).

-

Mobile Phases: As described in Protocol 3.2.

-

Gradient: Adjust the gradient time for the shorter UPLC column (e.g., a 5-8 minute total run time).

-

Flow Rate: 0.4 mL/min.

-

Data Acquisition: Scan for a mass range of m/z 100-500. The expected [M+H]⁺ ion for the parent compound is m/z 253.95. Look for potential impurities such as the des-iodo species at m/z 128.05.

Navigating the Commercial Supplier Landscape

Choosing the right supplier is a critical risk-mitigation step. Beyond price, a supplier should be treated as a scientific partner.

Caption: Decision Workflow for Supplier Selection.

Directory of Commercial Suppliers

The following companies have been identified as commercial suppliers of this compound (CAS 884495-13-0). This list is not exhaustive and is intended as a starting point for inquiry. Researchers should always conduct their own due diligence.

| Supplier | Website | Notes / Available Information |

| Sigma-Aldrich (Merck) | --INVALID-LINK-- | A major global supplier with extensive documentation (SDS, CoA) typically available online.[3] |

| Pharmaffiliates | --INVALID-LINK-- | Specializes in pharmaceutical impurities and reference standards, suggesting a focus on high-purity materials.[4] |

| CymitQuimica | --INVALID-LINK-- | A marketplace that aggregates products from various suppliers, offering a range of purities and pack sizes.[1] |

| Reagentia | --INVALID-LINK-- | Offers various package sizes from milligrams to grams, suitable for research and development scales.[5] |

| Amerigo Scientific | --INVALID-LINK-- | A distributor serving the life sciences market, listing the compound in their catalog.[6] |

| Chemdad | --INVALID-LINK-- | Provides chemical properties and safety information, indicating availability for sourcing.[7] |

Application Note: Suzuki-Miyaura Cross-Coupling

This protocol details a representative use of this compound as an electrophile in a Suzuki-Miyaura cross-coupling reaction to form a C-C bond.

Reaction Scheme

A diagram showing this compound reacting with a generic arylboronic acid in the presence of a palladium catalyst and base to yield the coupled biaryl product.

Palladium Catalytic Cycle

Caption: The Suzuki-Miyaura Catalytic Cycle.

Step-by-Step Experimental Protocol

-

Reagent Preparation:

-

To a 25 mL oven-dried Schlenk flask, add this compound (253 mg, 1.0 mmol, 1.0 eq).

-

Add Phenylboronic acid (146 mg, 1.2 mmol, 1.2 eq).

-

Add Potassium Carbonate (K₂CO₃) (414 mg, 3.0 mmol, 3.0 eq).

-

Add the Palladium catalyst, Pd(dppf)Cl₂ (36.6 mg, 0.05 mmol, 5 mol%).

-

-

Reaction Setup:

-

Seal the flask with a rubber septum.

-

Evacuate and backfill the flask with Argon or Nitrogen gas three times to create an inert atmosphere.

-

Add 1,4-Dioxane (8 mL) and Water (2 mL) via syringe. The solvent choice is critical; the dioxane solubilizes the organic components while water is necessary for the transmetalation step.

-

-

Execution:

-

Stir the reaction mixture vigorously.

-

Heat the flask to 90 °C in a pre-heated oil bath.

-

Monitor the reaction progress by TLC or LC-MS. A typical reaction time is 4-12 hours. Check for the disappearance of the starting iodide.

-

-

Work-up and Purification:

-

Cool the reaction to room temperature.

-

Dilute the mixture with Ethyl Acetate (20 mL) and water (20 mL).

-

Separate the organic layer. Wash with brine (1 x 20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

-

Concentrate the solvent under reduced pressure.

-

Purify the crude residue by flash column chromatography on silica gel (e.g., using a gradient of Ethyl Acetate in Hexanes) to yield the pure product, 5-fluoro-2-methoxy-4-phenylpyridine.

-

Handling and Storage Recommendations

-

Safety: Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves. Handle in a well-ventilated fume hood.

-

Storage: Store in a cool, dry, dark place under an inert atmosphere (Argon or Nitrogen) to prevent degradation. The recommended storage temperature is 2–8 °C.[7] Halogenated organic compounds can be light-sensitive.

Conclusion

This compound is a powerful and versatile building block for modern organic synthesis. Its successful application, however, is contingent on sourcing high-quality material. By establishing rigorous quality control procedures, implementing a strategic supplier qualification process, and utilizing optimized reaction protocols, researchers can effectively leverage this reagent to accelerate the discovery and development of novel chemical entities. This guide serves as a foundational resource to aid scientists in making informed decisions from procurement to reaction execution.

References

- 1. CAS 884495-13-0: this compound [cymitquimica.com]

- 2. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. pharmaffiliates.com [pharmaffiliates.com]

- 5. This compound (1 x 250 mg) | Reagentia [reagentia.eu]

- 6. This compound - Amerigo Scientific [amerigoscientific.com]

- 7. This compound Two Chongqing Chemdad Co. ,Ltd [chemdad.com]

An In-Depth Technical Guide to the Synthesis of 5-Fluoro-4-iodo-2-methoxypyridine

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Fluoro-4-iodo-2-methoxypyridine is a key heterocyclic building block in medicinal chemistry and drug discovery. Its unique substitution pattern, featuring a fluorine atom, an iodine atom, and a methoxy group on a pyridine ring, makes it a valuable intermediate for the synthesis of complex pharmaceutical agents.[1] The fluorine atom can enhance metabolic stability and binding affinity, the iodine atom provides a reactive handle for cross-coupling reactions, and the methoxy group influences the electronic properties of the ring. This guide provides a comprehensive overview of a robust and efficient pathway for the synthesis of this important compound, detailing the underlying chemical principles, a step-by-step experimental protocol, and a discussion of the critical parameters.

Synthesis Strategy: A Two-Step Approach

The most logical and efficient pathway to this compound commences with the commercially available starting material, 5-Fluoro-2-methoxypyridine. The synthesis proceeds via a regioselective electrophilic iodination reaction.

Figure 1: Proposed synthesis pathway for this compound.

Mechanistic Insights and Rationale

The key to this synthesis is controlling the regioselectivity of the iodination reaction. The pyridine ring is an electron-deficient heterocycle, which generally makes electrophilic aromatic substitution challenging.[2] However, the substituents on the ring play a crucial role in directing the incoming electrophile.

The 2-methoxy group is an electron-donating group that activates the pyridine ring towards electrophilic substitution, primarily at the ortho and para positions. The 5-fluoro group is an electron-withdrawing group, which deactivates the ring, but it is an ortho, para-director. In this specific substrate, the directing effects of both the methoxy and fluoro groups align to favor substitution at the C4 position. The C4 position is para to the activating methoxy group and ortho to the directing fluoro group, making it the most electron-rich and sterically accessible site for electrophilic attack.

Common electrophilic iodinating reagents include molecular iodine (I₂) in the presence of an oxidizing agent such as iodic acid (HIO₃) or nitric acid, or N-iodosuccinimide (NIS). The use of a strong acid catalyst, like sulfuric acid, is often necessary to protonate the pyridine nitrogen, further activating the ring towards electrophilic attack.

Experimental Protocol

This protocol is a representative procedure and may require optimization based on laboratory conditions and reagent purity.

Step 1: Electrophilic Iodination of 5-Fluoro-2-methoxypyridine

| Reagent | Molar Mass ( g/mol ) | Amount | Moles | Equivalents |

| 5-Fluoro-2-methoxypyridine | 127.11 | 10.0 g | 0.0786 | 1.0 |

| Iodine (I₂) | 253.81 | 10.0 g | 0.0394 | 0.5 |

| Iodic Acid (HIO₃) | 175.91 | 3.45 g | 0.0196 | 0.25 |

| Sulfuric Acid (98%) | 98.08 | 50 mL | - | - |

| Dichloromethane (DCM) | 84.93 | 200 mL | - | - |

| Saturated Sodium Thiosulfate | - | 100 mL | - | - |

| Saturated Sodium Bicarbonate | - | 100 mL | - | - |

| Brine | - | 50 mL | - | - |

| Anhydrous Sodium Sulfate | - | - | - | - |

Procedure:

-

To a 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 5-Fluoro-2-methoxypyridine (10.0 g, 0.0786 mol) and dichloromethane (200 mL). Stir until the starting material is fully dissolved.

-

Carefully add concentrated sulfuric acid (50 mL) to the solution while cooling the flask in an ice bath.

-

In a separate beaker, prepare a slurry of iodine (10.0 g, 0.0394 mol) and iodic acid (3.45 g, 0.0196 mol) in a minimal amount of water.

-

Add the iodine/iodic acid slurry to the reaction mixture in portions over 30 minutes, maintaining the temperature below 10 °C.

-

After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 12-16 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice (200 g).

-

Slowly neutralize the acidic solution by adding saturated sodium bicarbonate solution until the pH is approximately 7-8.

-

Transfer the mixture to a separatory funnel and wash with saturated sodium thiosulfate solution (100 mL) to remove any unreacted iodine.

-

Separate the organic layer and wash it sequentially with saturated sodium bicarbonate solution (100 mL) and brine (50 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford this compound as a solid.

Characterization

The final product should be characterized by standard analytical techniques to confirm its identity and purity:

-

¹H NMR: To confirm the proton environment of the pyridine ring.

-

¹³C NMR: To confirm the carbon framework.

-

Mass Spectrometry: To determine the molecular weight.

-

Melting Point: To assess purity.

Safety Considerations

-

This reaction should be performed in a well-ventilated fume hood.

-

Concentrated sulfuric acid is highly corrosive and should be handled with extreme care.

-

Iodine and iodic acid are oxidizing agents and should be handled appropriately.

-

Personal protective equipment (safety goggles, lab coat, and gloves) must be worn at all times.

Conclusion

The synthesis of this compound can be achieved in a straightforward manner through the electrophilic iodination of 5-Fluoro-2-methoxypyridine. The regioselectivity of the reaction is controlled by the electronic effects of the existing substituents on the pyridine ring. This guide provides a solid foundation for researchers to successfully synthesize this valuable building block for application in pharmaceutical and materials science research.

References

A Technical Guide to the Reactivity and Synthetic Utility of 5-Fluoro-4-iodo-2-methoxypyridine

Executive Summary

Substituted pyridines are cornerstone scaffolds in modern drug discovery and materials science.[1] Among these, 5-Fluoro-4-iodo-2-methoxypyridine (CAS No: 884495-13-0) emerges as a highly versatile and strategically functionalized building block.[2][3][4] This guide provides an in-depth analysis of its reactivity, grounded in the electronic interplay of its substituents. We will explore its utility in cornerstone synthetic transformations, including palladium-catalyzed cross-coupling reactions at the C-4 iodo position and nucleophilic aromatic substitution. This document is intended for researchers, chemists, and drug development professionals, offering both mechanistic insights and field-proven experimental protocols to effectively leverage this compound in complex molecular synthesis.

Molecular Structure and Electronic Profile

The reactivity of this compound is a direct consequence of the electronic and steric effects exerted by its three key substituents on the inherently electron-deficient pyridine core.[5]

-

Pyridine Ring: The nitrogen atom makes the ring π-deficient, which deactivates it towards electrophilic attack but significantly activates it for nucleophilic substitution, particularly at the C-2 and C-4 positions.[5][6][7]

-

2-Methoxy Group (-OCH₃): This group is electron-donating via resonance (+R effect) and electron-withdrawing via induction (-I effect). The resonance effect can increase electron density in the ring, yet the methoxy group can also serve as a directing group for ortho-metalation.[8][9] Its presence at the C-2 position influences the basicity of the pyridine nitrogen.[8]

-

4-Iodo Group (-I): As a large, polarizable halogen, iodine is an exceptional leaving group in transition metal-catalyzed cross-coupling reactions. The carbon-iodine bond is the preferred site for oxidative addition by palladium(0) catalysts, making the C-4 position the primary hub for carbon-carbon and carbon-heteroatom bond formation.[10]

-

5-Fluoro Group (-F): Fluorine possesses extreme electronegativity, exerting a powerful electron-withdrawing inductive effect (-I effect).[1] This effect further lowers the electron density of the pyridine ring, enhancing its susceptibility to nucleophilic attack.[11] Positioned meta to the nitrogen and ortho to the iodine, it significantly influences the reactivity of the C-4 position.

This unique electronic arrangement creates a molecule primed for selective functionalization, with the C-4 position being the most active site for a broad range of synthetic transformations.

References

- 1. nbinno.com [nbinno.com]

- 2. CAS 884495-13-0: this compound [cymitquimica.com]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. This compound (1 x 250 mg) | Reagentia [reagentia.eu]

- 5. gcwgandhinagar.com [gcwgandhinagar.com]

- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 7. echemi.com [echemi.com]

- 8. Direct Methoxypyridine Functionalization Approach to Magellanine-Type Lycopodium Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]

- 9. dr.ntu.edu.sg [dr.ntu.edu.sg]

- 10. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 11. Fluoromaticity: The Molecular Orbital Contributions of Fluorine Substituents to the π-Systems of Aromatic Rings - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Profile of 5-Fluoro-4-iodo-2-methoxypyridine: A Predictive and Methodological Guide

Introduction

5-Fluoro-4-iodo-2-methoxypyridine is a halogenated and methoxy-substituted pyridine derivative of significant interest in synthetic and medicinal chemistry. Its unique substitution pattern, featuring an electron-donating methoxy group and electron-withdrawing halogen atoms, creates a distinct electronic environment that influences its reactivity and potential as a building block in drug discovery. A thorough understanding of its spectroscopic characteristics is paramount for its identification, purity assessment, and the structural elucidation of its reaction products.

This technical guide provides a comprehensive, in-depth analysis of the predicted spectroscopic data for this compound, covering Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). In the absence of publicly available experimental spectra, this guide leverages established principles of spectroscopy and comparative data from analogous structures to offer a robust predictive profile. Each section details the theoretical basis for the predicted data, provides standardized experimental protocols for data acquisition, and is supported by authoritative references.

Molecular Structure and Numbering

A clear understanding of the molecular structure is essential for interpreting spectroscopic data. The numbering convention for the pyridine ring is critical for assigning NMR signals.

Caption: Molecular structure and numbering of this compound.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR spectroscopy provides information about the chemical environment of hydrogen atoms in a molecule. In this compound, we expect to see signals for the two aromatic protons (H-3 and H-6) and the methoxy group protons.

Predicted ¹H NMR Data

The chemical shifts are influenced by the electronic effects of the substituents. The methoxy group at C-2 is electron-donating, which would typically shield adjacent protons. Conversely, the nitrogen atom and the halogens are electron-withdrawing, causing deshielding.[1] The fluorine atom will also introduce spin-spin coupling with nearby protons.

| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| H-6 | 8.0 - 8.2 | Doublet (d) | ³J(H-F) ≈ 2-4 Hz |

| H-3 | 7.0 - 7.2 | Doublet (d) | ⁴J(H-F) ≈ 1-3 Hz |

| -OCH₃ | 3.9 - 4.1 | Singlet (s) | N/A |

Justification of Predictions

-

H-6: This proton is ortho to the electronegative nitrogen atom, leading to a significant downfield shift, similar to the α-protons in pyridine which resonate around 8.6 ppm.[2][3] The presence of the electron-donating methoxy group at the adjacent C-2 position will provide some shielding, shifting it slightly upfield from a typical pyridine α-proton. It will appear as a doublet due to coupling with the fluorine atom at C-5 (a four-bond coupling, ⁴J).

-

H-3: This proton is adjacent to the electron-donating methoxy group and the electron-withdrawing iodine atom. The net effect is a chemical shift that is expected to be further upfield compared to H-6. It will also exhibit coupling to the fluorine atom at C-5 (a three-bond coupling, ³J), resulting in a doublet.

-

-OCH₃: The methoxy group protons are not coupled to any other protons and will therefore appear as a sharp singlet. Their chemical shift is typical for a methoxy group attached to an aromatic ring.[4] For instance, the methoxy protons in 2-methoxypyridine appear around 3.9 ppm.[5]

Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

-

Instrument Setup: Use a 400 MHz (or higher) NMR spectrometer. Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

-

Acquisition:

-

Acquire a standard one-dimensional proton spectrum.

-

Set the spectral width to approximately 12-15 ppm, centered around 6-7 ppm.

-

Use a pulse angle of 30-45 degrees and a relaxation delay of 1-2 seconds.

-

Acquire a sufficient number of scans (typically 16 or 32) to achieve a good signal-to-noise ratio.

-

-

Processing:

-

Apply a Fourier transform to the acquired free induction decay (FID).

-

Phase correct the spectrum and calibrate the chemical shift scale using the residual solvent peak as an internal standard (e.g., CDCl₃ at 7.26 ppm).

-

Integrate the signals to determine the relative number of protons.

-

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Carbon-13 NMR provides information on the carbon skeleton of the molecule. The chemical shifts are highly sensitive to the electronic environment, and the presence of fluorine will introduce characteristic C-F coupling.[6]

Predicted ¹³C NMR Data

The prediction of ¹³C chemical shifts can be made by considering the substituent effects on the parent pyridine ring.[7][8][9] The iodine atom will have a significant heavy-atom effect, shifting the carbon to which it is attached (C-4) to a very upfield position. The fluorine atom will cause a large downfield shift for C-5 and will also introduce significant one-bond and multi-bond C-F coupling constants.[10]

| Carbon | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity (due to C-F coupling) | Predicted Coupling Constant (J, Hz) |

| C-2 | 162 - 165 | Doublet (d) | ³J(C-F) ≈ 3-5 Hz |

| C-3 | 110 - 115 | Doublet (d) | ²J(C-F) ≈ 20-25 Hz |

| C-4 | 90 - 95 | Doublet (d) | ³J(C-F) ≈ 5-10 Hz |

| C-5 | 145 - 150 | Doublet (d) | ¹J(C-F) ≈ 230-250 Hz |

| C-6 | 148 - 152 | Singlet (or very small doublet) | ⁴J(C-F) ≈ 0-2 Hz |

| -OCH₃ | 53 - 56 | Singlet (s) | N/A |

Justification of Predictions

-

C-2: Attached to both the electronegative nitrogen and oxygen, this carbon will be significantly deshielded. The ¹³C chemical shift for C-2 in 2-methoxypyridine is around 164 ppm.[11][12]

-

C-3: Shielded by the adjacent methoxy group, but deshielded by the nearby iodine. It will show a significant two-bond coupling to fluorine.

-

C-4: The most notable feature is the strong shielding effect of the directly attached iodine atom (heavy-atom effect), shifting it significantly upfield. For comparison, the C-4 in 4-iodopyridine is at approximately 95 ppm.[13]

-

C-5: Directly bonded to the highly electronegative fluorine atom, this carbon will be the most deshielded of the protonated carbons and will exhibit a very large one-bond C-F coupling constant.[10]

-

C-6: Being ortho to the ring nitrogen, this carbon is deshielded. Its chemical shift will be similar to the α-carbon in pyridine (approx. 150 ppm).[2]

-

-OCH₃: The methoxy carbon will appear in the typical region for sp³ carbons bonded to oxygen.

Caption: Predicted ¹³C NMR chemical shifts and key C-F coupling relationships.

Experimental Protocol: ¹³C NMR Spectroscopy

-

Sample Preparation: Use the same sample prepared for ¹H NMR. A higher concentration (20-50 mg) may be beneficial for obtaining a good signal-to-noise ratio in a shorter time.

-

Instrument Setup: Tune the probe for ¹³C observation.

-

Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Set the spectral width to approximately 200-220 ppm.

-

Use a standard pulse program (e.g., zgpg30).

-

A sufficient number of scans (several hundred to thousands) will be required due to the low natural abundance of ¹³C.

-

-

Processing:

-

Apply a Fourier transform with an exponential line broadening of 1-2 Hz.

-

Phase correct the spectrum and reference it to the solvent signal (e.g., CDCl₃ at 77.16 ppm).

-

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify functional groups in a molecule. The spectrum arises from the vibrations of molecular bonds.

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Intensity |

| 3100 - 3000 | C-H (aromatic) stretch | Medium-Weak |

| 2950 - 2850 | C-H (methoxy) stretch | Medium |

| 1600 - 1550 | C=N ring stretch | Strong |

| 1500 - 1400 | C=C ring stretch | Strong-Medium |

| 1250 - 1200 | C-O (asymmetric) stretch | Strong |

| 1100 - 1000 | C-F stretch | Strong |

| 850 - 750 | C-H out-of-plane bend | Strong |

| 600 - 500 | C-I stretch | Medium-Weak |

Justification of Predictions

-

Aromatic C-H and Ring Vibrations: The peaks between 3100-3000 cm⁻¹ and 1600-1400 cm⁻¹ are characteristic of the pyridine ring.[14]

-

Methoxy Group: The C-H stretches of the methyl group will appear below 3000 cm⁻¹. A strong C-O stretching band is expected around 1250-1200 cm⁻¹, characteristic of aryl ethers.

-

Halogen Stretches: The C-F stretch typically appears as a strong band in the 1100-1000 cm⁻¹ region. The C-I stretch is found at lower wavenumbers, often below 600 cm⁻¹, due to the large mass of the iodine atom.

Experimental Protocol: IR Spectroscopy

-

Sample Preparation:

-

Solid (ATR): Place a small amount of the solid sample directly on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Solid (KBr Pellet): Grind a small amount of the sample with dry potassium bromide (KBr) and press it into a transparent pellet.

-

-

Acquisition:

-

Record a background spectrum of the empty ATR crystal or a pure KBr pellet.

-

Record the sample spectrum over the range of 4000-400 cm⁻¹.

-

Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

-

-

Processing: The spectrum is typically presented as percent transmittance (%T) versus wavenumber (cm⁻¹).

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, which is used to determine the molecular weight and deduce structural features.

Predicted Mass Spectrum Data

The molecular formula is C₆H₅FINO, with a monoisotopic mass of 252.94 Da. The molecular ion peak ([M]⁺˙) is expected at m/z 253.

| m/z | Predicted Fragment Ion | Fragmentation Pathway |

| 253 | [C₆H₅FINO]⁺˙ | Molecular Ion (M⁺˙) |

| 238 | [C₅H₂FINO]⁺˙ | Loss of •CH₃ (Alpha-cleavage) |

| 126 | [C₆H₅FNO]⁺˙ | Loss of •I |

| 111 | [C₅H₂FNO]⁺˙ | Loss of •I and •CH₃ |

| 79 | [C₅H₄N]⁺˙ | Pyridine radical cation (from extensive fragmentation) |

Justification of Predictions

-

Molecular Ion: The molecular ion peak should be clearly visible.

-

Alpha-Cleavage: A common fragmentation pathway for ethers is the loss of an alkyl radical from the oxygen atom (alpha-cleavage).[15][16][17] In this case, the loss of a methyl radical (•CH₃, mass 15) would result in a fragment at m/z 238. This is often a prominent peak.

-

Loss of Iodine: The C-I bond is relatively weak and can cleave to lose an iodine radical (•I, mass 127), leading to a fragment at m/z 126.

-

Further Fragmentation: Subsequent loss of other groups from the primary fragments will lead to smaller ions, such as the one at m/z 111.

Caption: Predicted major fragmentation pathways in EI-Mass Spectrometry.

Experimental Protocol: Mass Spectrometry

-

Sample Introduction:

-

GC-MS: If the compound is sufficiently volatile and thermally stable, dissolve a small amount in a suitable solvent (e.g., dichloromethane, ethyl acetate) and inject it into a Gas Chromatograph coupled to a Mass Spectrometer.

-

Direct Infusion: Dissolve the sample in a suitable solvent (e.g., methanol, acetonitrile) and infuse it directly into the ion source using a syringe pump (for ESI or APCI).

-

-

Ionization: Electron Ionization (EI) is a common technique for this type of molecule and will induce the fragmentation described. Electrospray Ionization (ESI) is a softer technique and would likely show a strong protonated molecular ion [M+H]⁺ at m/z 254.

-

Analysis: Use a mass analyzer (e.g., quadrupole, time-of-flight) to separate the ions based on their m/z ratio.

-

Detection: Detect the ions to generate the mass spectrum.

Conclusion

This guide presents a detailed, predictive spectroscopic analysis of this compound. By applying fundamental principles of NMR, IR, and MS, and drawing comparisons with structurally related compounds, we have constructed a comprehensive and scientifically grounded spectroscopic profile. The predicted data and detailed experimental protocols provided herein are intended to serve as a valuable resource for researchers in the fields of organic synthesis, medicinal chemistry, and drug development, facilitating the unambiguous identification and characterization of this important chemical entity.

References

- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 2. Pyridine(110-86-1) 1H NMR [m.chemicalbook.com]

- 3. bcpw.bg.pw.edu.pl [bcpw.bg.pw.edu.pl]

- 4. researchgate.net [researchgate.net]

- 5. 2-Methoxypyridine(1628-89-3) 1H NMR spectrum [chemicalbook.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration | Semantic Scholar [semanticscholar.org]

- 9. mdpi.com [mdpi.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. 2-Methoxypyridine(1628-89-3) 13C NMR spectrum [chemicalbook.com]

- 12. dev.spectrabase.com [dev.spectrabase.com]

- 13. spectrabase.com [spectrabase.com]

- 14. cdnsciencepub.com [cdnsciencepub.com]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. m.youtube.com [m.youtube.com]

- 17. Alpha (α) Cleavage - Chemistry Steps [chemistrysteps.com]

Introduction to the Structural Elucidation Challenge

An In-depth Technical Guide to the ¹H NMR Spectrum of 5-Fluoro-4-iodo-2-methoxypyridine

Abstract: This technical guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of this compound, a heterocyclic compound of significant interest in medicinal chemistry and materials science. As a polysubstituted pyridine, its structure presents a unique combination of electronic and steric effects that are reflected in its ¹H NMR spectrum. This document offers a detailed theoretical prediction of the spectrum, a robust experimental protocol for data acquisition, and an in-depth guide to spectral interpretation. The methodologies described herein are designed to be self-validating, ensuring researchers, scientists, and drug development professionals can achieve accurate and reproducible results.

The Pivotal Role of Substituted Pyridines

The pyridine scaffold is a cornerstone in modern drug discovery, forming the core of numerous approved pharmaceuticals.[1] The strategic placement of substituents allows for the fine-tuning of a molecule's physicochemical properties, such as lipophilicity, metabolic stability, and target binding affinity. The introduction of fluorine, in particular, can profoundly alter basicity and block sites of metabolism.[1] this compound (CAS 884495-13-0) serves as a valuable building block, combining an electron-donating methoxy group with two distinct halogens, offering multiple vectors for further chemical modification.[2][3]

Structural Anatomy of this compound

Understanding the interplay of the substituents is critical for predicting its NMR spectrum. The molecule possesses two aromatic protons, H-3 and H-6, whose magnetic environments are uniquely influenced by their neighbors.

-

2-Methoxy Group (-OCH₃): An electron-donating group that increases electron density on the ring, particularly at the ortho (H-3) and para (H-6) positions, leading to an upfield (shielding) shift.

-

4-Iodo Group (-I): An electronegative halogen that exerts a deshielding inductive effect. Its large atomic size can also introduce steric considerations.

-

5-Fluoro Group (-F): A highly electronegative atom with a strong inductive electron-withdrawing effect, causing significant deshielding of nearby protons. Crucially, the ¹⁹F nucleus (spin I=½, 100% natural abundance) couples with protons, leading to characteristic splitting patterns.[4]

-

Pyridine Nitrogen: The nitrogen atom is highly electronegative and reduces the electron density of the entire ring, causing a general downfield shift for all ring protons compared to benzene.[5][6] The effect is most pronounced at the alpha positions (H-6).[7]

Theoretical Framework and Spectral Prediction

Before any experiment, a robust theoretical analysis provides a predictive framework, transforming data acquisition from a passive observation into a targeted, hypothesis-driven process.

Predicting Chemical Shifts (δ) and Multiplicity